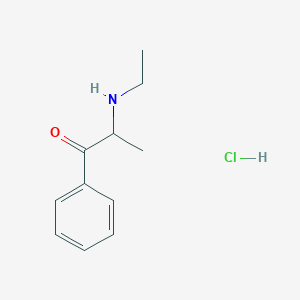

2-(Ethylamino)propiophenone hydrochloride

Description

Properties

IUPAC Name |

2-(ethylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVDYVFUJZVVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332526 | |

| Record name | 2-(Ethylamino)propiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51553-17-4 | |

| Record name | Ethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051553174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)propiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-2-(Ethylamino)propiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ59TT7X5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Ethylamino)propiophenone hydrochloride CAS number 51553-17-4

Common Name: Ethcathinone (N-Ethylcathinone) CAS Registry Number: 51553-17-4[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Ethylamino)propiophenone hydrochloride , commonly known as Ethcathinone . A structural analogue of methcathinone and a metabolite of the anorectic drug diethylpropion (amfepramone), this compound represents a critical reference point in forensic toxicology and neuropharmacology. While it lacks approved clinical indications as a standalone therapeutic, its pharmacological profile as a norepinephrine-preferring releasing agent and dopamine reuptake inhibitor makes it a significant subject of study in monoamine transporter kinetics and structure-activity relationship (SAR) research.

Target Audience: This document is intended for analytical chemists, toxicologists, and pharmacologists requiring rigorous data on the synthesis, detection, and mechanism of action of N-substituted cathinones.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9]

Structural Characterization

Ethcathinone belongs to the beta-keto amphetamine (cathinone) class. It differs from cathinone by an N-ethyl substitution, which increases lipophilicity compared to the primary amine, altering its blood-brain barrier (BBB) penetration and metabolic stability.

| Property | Data |

| IUPAC Name | 2-(Ethylamino)-1-phenylpropan-1-one hydrochloride |

| Molecular Formula | C₁₁H₁₅NO[1][2][4][5] · HCl |

| Molecular Weight | 213.70 g/mol (Salt); 177.24 g/mol (Free Base) |

| Melting Point | 195–198 °C (lit.)[3][4] |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |

| pKa | ~8.0 (Amine group) |

| Appearance | White crystalline solid (Hygroscopic) |

Synthetic Routes (Theoretical Context)

In a research setting, the synthesis of Ethcathinone typically follows the alpha-bromination of propiophenone followed by nucleophilic substitution, or via the Mannich reaction.

Method A: Alpha-Halogenation Route

-

Precursor: Propiophenone.

-

Bromination: Reaction with bromine (

) or HBr/H₂O₂ in glacial acetic acid yields alpha-bromopropiophenone . -

Amination: The intermediate is reacted with ethylamine hydrochloride in an alkaline medium (or excess ethylamine) to yield the free base, which is subsequently acidified to the hydrochloride salt.

Method B: Oxidation of Ephedrine Analogues

Oxidation of N-ethylephedrine or N-ethylpseudoephedrine using potassium permanganate (

Pharmacodynamics & Mechanism of Action[5][8][10]

Monoamine Transporter Interaction

Ethcathinone functions as a substrate-type releasing agent at the norepinephrine transporter (NET) and dopamine transporter (DAT). Unlike pure reuptake inhibitors (e.g., cocaine), it enters the presynaptic neuron and reverses the transporter flux, causing an efflux of neurotransmitters into the synaptic cleft.

Key Pharmacological Metrics:

-

NET Affinity: High.[6] Acts as a potent norepinephrine releasing agent (

). -

DAT Affinity: Moderate.[7] Weak dopamine reuptake inhibition/release (

).[4] -

SERT Affinity: Negligible.[6] Low impact on serotonin systems, reducing the risk of serotonin syndrome compared to ring-substituted analogues like mephedrone.

Mechanism Diagram

The following diagram illustrates the interaction of Ethcathinone with the presynaptic terminal.

Figure 1: Mechanism of Action. Ethcathinone acts as a substrate for DAT/NET, entering the neuron and triggering reverse transport (efflux) of dopamine and norepinephrine.

Pharmacokinetics & Metabolism[13]

Understanding the metabolic fate of Ethcathinone is vital for interpreting toxicology results, particularly because it is both a drug and a metabolite.

Metabolic Pathway

Ethcathinone undergoes Phase I metabolism primarily in the liver.

-

N-Dealkylation: Conversion to Cathinone (active metabolite).

-

Beta-Keto Reduction: Reduction of the ketone group to form N-ethylnorephedrine and N-ethylnorpseudoephedrine isomers.

-

Hydroxylation: Minor pathway involving ring hydroxylation.

Clinical Context: Ethcathinone is the primary active metabolite of Diethylpropion (Amfepramone). Detection of Ethcathinone in biological matrices can indicate administration of either the parent drug (Diethylpropion) or Ethcathinone itself.

Figure 2: Metabolic Cascade. Ethcathinone serves as the central node in the metabolism of Diethylpropion.

Analytical Methodologies

For research and forensic validation, precise analytical protocols are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Ethcathinone is volatile enough for GC analysis without derivatization, though derivatization (e.g., with TFAA or PFPA) improves peak shape and sensitivity.

-

Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium (1 mL/min).

-

Temperature Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

Fragmentation Pattern (EI, 70eV): The mass spectrum is dominated by the iminium ion formed via alpha-cleavage between the alpha-carbon and the carbonyl carbon.

| Ion (m/z) | Structure/Fragment | Relative Abundance |

| 72 | 100% | |

| 105 | ~10-20% | |

| 77 | ~15% | |

| 177 | <1% (Very weak) |

Note: The base peak at m/z 72 is characteristic of N-ethyl-alpha-methyl amines. This distinguishes it from methcathinone (base peak m/z 58).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Preferred for biological matrices (plasma/urine) due to higher sensitivity and lack of derivatization.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Precursor Ion:

-

Transitions (MRM):

-

Quantifier:

(Loss of water, common in cathinones) -

Qualifier 1:

-

Qualifier 2:

(Benzoyl)

-

Regulatory & Safety Considerations

Handling & Storage

-

Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Storage: Hygroscopic. Store at -20°C in a desiccator. Solutions in methanol are stable for ~12 months at -20°C.

-

Personal Protective Equipment (PPE): N95 respirator or fume hood is mandatory to prevent inhalation of particulate dust, which is a potent mucous membrane irritant.

Legal Status (Global Context)

-

United States: Schedule I (as a positional isomer of Schedule I cathinones or under the Federal Analogue Act).

-

United Kingdom: Class B drug (under the cathinone generic definition).[4]

-

International: Controlled in many jurisdictions as a New Psychoactive Substance (NPS). Researchers must verify local licensing requirements before procurement.

References

-

Rothman, R. B., & Baumann, M. H. (2006).[4] Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry. Link

-

Meyer, M. R., et al. (2010). Metabolism of the new designer drug mephedrone and toxicological detection of the beta-keto designer drugs mephedrone, butylone and methylone in urine. Journal of Analytical Toxicology. Link

-

PubChem. (2024). Compound Summary: Ethcathinone Hydrochloride (CAS 51553-17-4).[1][2][4] National Library of Medicine. Link

-

United Nations Office on Drugs and Crime (UNODC). (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Link

-

Simmler, L. D., et al. (2013).[8] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

Sources

- 1. 51553-17-4 CAS Manufactory [m.chemicalbook.com]

- 2. Ethcathinone hydrochloride | C11H16ClNO | CID 458518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Ethylamino)propiophenone hydrochloride | 51553-17-4 [chemicalbook.com]

- 4. Ethcathinone - Wikipedia [en.wikipedia.org]

- 5. 2-(Ethylamino)propiophenone Hydrochloride | CymitQuimica [cymitquimica.com]

- 6. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological & Toxicological Profile of N-Ethylcathinone (Ethcathinone)

Executive Summary

N-Ethylcathinone (EC), also known as Ethcathinone, represents a critical intersection between pharmaceutical chemistry and novel psychoactive substances (NPS). While monitored as a recreational stimulant, EC is pharmacologically distinct as the primary active metabolite of Diethylpropion (Amfepramone) , a Schedule IV anorectic agent approved for obesity treatment.

This technical guide delineates the pharmacological profile of EC, characterizing it as a norepinephrine-selective releasing agent . Unlike its N-methylated analog (Methcathinone), which exhibits potent dopaminergic activity, the N-ethyl substitution in EC introduces steric parameters that dampen dopamine transporter (DAT) affinity while retaining high potency at the norepinephrine transporter (NET). This profile results in a psychostimulant effect dominated by sympathomimetic arousal rather than the intense reinforcing euphoria associated with methamphetamine or mephedrone.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological divergence of EC from other cathinones is rooted in its N-substitution.

-

Core Scaffold:

-keto-phenethylamine (Cathinone backbone). -

Functional Modification: The amine nitrogen bears an ethyl group (

).

SAR Analysis: In the amphetamine and cathinone series, optimal DAT binding typically occurs with a methyl substituent (e.g., Methamphetamine, Methcathinone). Extending the alkyl chain to an ethyl group (as in EC) increases steric bulk around the nitrogen atom. This modification results in:

-

Reduced DAT Affinity: A 3- to 5-fold reduction in potency at the dopamine transporter compared to Methcathinone.

-

Preserved NET Affinity: Norepinephrine transporter binding remains robust, leading to a high NET/DAT ratio.

-

Negligible SERT Activity: Like most simple cathinones, EC lacks significant interaction with the serotonin transporter (SERT).[1]

Figure 1: Chemical Synthesis Workflow

The following diagram outlines the standard laboratory synthesis via

Caption: Two-step synthesis of N-Ethylcathinone HCl involving alpha-bromination of propiophenone followed by nucleophilic substitution with ethylamine.

Pharmacodynamics: Mechanism of Action[2]

EC functions as a transporter substrate , not a simple reuptake inhibitor. This distinction is vital for understanding its neurotoxicity profile.

Transporter Interaction Profile

Upon binding to the monoamine transporters, EC is translocated into the cytoplasm. This triggers a reversal of the transporter flux (efflux), releasing endogenous neurotransmitters into the synaptic cleft.

| Target | Interaction Type | Potency ( | Physiological Outcome |

| NET | Substrate (Releaser) | High (nM range) | Tachycardia, hypertension, arousal. |

| DAT | Substrate (Releaser) | Moderate | Mild euphoria, locomotor stimulation. |

| SERT | Negligible | > 10,000 nM | Minimal empathogenic effects. |

Note: Data derived from comparative profiles of cathinones (Simmler et al., 2013; Baumann et al., 2012).

The "False Neurotransmitter" Hypothesis

Because EC acts as a substrate, it depletes vesicular storage of norepinephrine. High intracellular concentrations of EC can disrupt VMAT2 (Vesicular Monoamine Transporter 2) function, leading to cytosolic accumulation of neurotransmitters and subsequent oxidative stress, although to a lesser degree than amphetamines.

Figure 2: Synaptic Signaling Mechanism

Visualizing the substrate-based release mechanism at the Noradrenergic terminal.

Caption: Mechanism of Action: EC enters via NET, disrupts vesicular storage, and triggers non-exocytotic efflux of Norepinephrine.

Pharmacokinetics & Metabolic Pathways[3]

Understanding EC requires analyzing its role as a metabolite. In clinical settings, EC is the primary bioactive product of the prodrug Diethylpropion .

Metabolic Cascade

-

N-Dealkylation: Diethylpropion loses an ethyl group to form N-Ethylcathinone .

-

Keto-Reduction: The beta-keto group of EC is reduced to an alcohol, forming N-ethylnorephedrine (and pseudoephedrine isomers).

-

Secondary Dealkylation: A minor pathway converts EC to Cathinone .

This metabolic profile extends the duration of action. While Diethylpropion has a short half-life, the conversion to EC and subsequently to active amino-alcohols sustains the sympathomimetic effects.

Figure 3: Metabolic Biotransformation

Tracking the degradation of Diethylpropion into N-Ethylcathinone and downstream metabolites.

Caption: Metabolic pathway showing the conversion of Diethylpropion to N-Ethylcathinone and subsequent reduction to amino-alcohols.

Experimental Protocols

Synthesis of Reference Standard (N-Ethylcathinone HCl)

Note: This protocol is for the generation of analytical reference standards in a licensed facility.

Reagents: Propiophenone (13.4g, 0.1 mol), Bromine (16.0g, 0.1 mol), Ethylamine (70% aq), Glacial Acetic Acid, Dichloromethane (DCM).

-

Bromination:

-

Dissolve propiophenone in 50 mL glacial acetic acid.

-

Add bromine dropwise over 30 minutes, maintaining temperature

. -

Stir for 2 hours until the orange color fades.

-

Pour into ice water and extract with DCM. Wash organic layer with bicarbonate solution. Evaporate to yield

-bromopropiophenone (yellow oil).

-

-

Amination:

-

Dissolve the bromo-intermediate in 50 mL DCM.

-

Add excess ethylamine (2.5 eq) dropwise at

. Exothermic reaction - monitor strictly. -

Stir at room temperature for 16 hours.

-

-

Purification & Salt Formation:

-

Wash reaction mixture with water to remove amine salts.

-

Acidify the organic layer with HCl in isopropanol.

-

Precipitate the HCl salt with anhydrous ether. Recrystallize from ethanol/acetone.

-

Monoamine Uptake Inhibition Assay

Purpose: To determine

-

Preparation: Isolate synaptosomes from rat striatum (for DAT) and cortex (for NET/SERT).

-

Incubation: Incubate synaptosomes with radiolabeled ligands (

, -

Termination: Terminate uptake after 5 minutes by rapid filtration through GF/B filters.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Fit data to non-linear regression models to derive

.

Toxicology & Safety Profile

Acute Toxicity: The toxicity of EC is primarily cardiovascular. Because it is a potent NET releaser, overdose manifests as:

-

Hypertensive Crisis: Rapid elevation of blood pressure.

-

Tachycardia: Heart rates exceeding 120-140 bpm.

-

Agitation: Adrenergic storm leading to panic or aggression.

Comparative Safety: EC is considered to have a lower abuse potential than Mephedrone or MDPV due to its lower DAT affinity. However, its therapeutic window is narrow; the dose required for recreational euphoria often overlaps with the threshold for cardiotoxicity.

References

-

Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. [Link]

-

Baumann, M. H., et al. (2012). The new designer drug methylone is a substrate for dopamine and serotonin transporters. Neuropsychopharmacology. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Synthetic cathinones drug profile. [Link]

-

PubChem. N-Ethylcathinone Compound Summary. [Link]

Sources

A Guide to the Definitive Structural Elucidation of 2-(Ethylamino)propiophenone Hydrochloride (Ethcathinone HCl) via Single-Crystal X-ray Diffraction

Introduction: The Imperative for Unambiguous Characterization

2-(Ethylamino)propiophenone hydrochloride, known colloquially as ethcathinone hydrochloride, is a synthetic cathinone that has been identified in forensic contexts and is of significant interest to law enforcement and toxicological researchers.[1][2][3] As with many novel psychoactive substances (NPS), its definitive identification is paramount. While spectroscopic methods like NMR and mass spectrometry provide crucial data, only single-crystal X-ray diffraction (SC-XRD) can reveal the precise three-dimensional arrangement of atoms and the intermolecular forces that govern the solid state. This guide provides an in-depth walkthrough of the crystal structure analysis of ethcathinone hydrochloride, from sample preparation to the final structural interpretation, grounded in peer-reviewed crystallographic data.

The core objective of this analysis is to move beyond simple identification to a fundamental understanding of the molecule's conformation, stereochemistry, and the hydrogen-bonding networks that dictate its crystal packing. This level of detail is invaluable for creating certified reference materials, understanding its physicochemical properties, and contributing to a robust forensic library of designer drugs.[4][5]

Part 1: From Seized Powder to Diffractable Crystal

The journey to a crystal structure begins with a suitable single crystal. Ethcathinone hydrochloride is typically encountered as a white or off-white crystalline powder.[6][7] While this bulk material is suitable for powder X-ray diffraction (PXRD) or spectroscopic analysis, it is unsuitable for SC-XRD, which requires a single, high-quality crystal with well-defined faces and minimal internal defects.

The Rationale of Crystallization for Hydrochloride Salts

The presence of the hydrochloride salt is a key advantage for crystallization. The protonated ethylamino group and the chloride counter-ion provide strong hydrogen bond donor and acceptor sites, respectively. These sites facilitate the formation of ordered, repeating lattices, which are the essence of a crystal.[8] The primary challenge is to control the rate of crystal growth to prevent the formation of polycrystalline aggregates.

Experimental Protocol: Obtaining Single Crystals via Slow Evaporation

A field-proven method for crystallizing organic salts like ethcathinone hydrochloride is slow evaporation. This technique relies on gradually increasing the concentration of the solute until it reaches supersaturation, at which point nucleation and crystal growth occur.

-

Solvent Selection : Choose a solvent system in which the compound is moderately soluble. For ethcathinone HCl, solvents like ethanol, methanol, or aqueous ethanol are suitable starting points.[1][2][9] The goal is to find a solvent where solubility is not too high (preventing supersaturation) or too low (requiring excessive solvent volumes).

-

Solution Preparation : Prepare a near-saturated solution of the ethcathinone HCl powder in the chosen solvent at room temperature. A small amount of gentle heating can be used to ensure complete dissolution, but the solution should be allowed to return to ambient temperature.

-

Filtration : Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any insoluble impurities or dust particles that could act as unwanted nucleation sites, leading to a shower of microcrystals.

-

Incubation : Cover the vial with a cap that is not airtight. Puncturing the cap with a needle or using a perforated film (e.g., Parafilm®) allows for very slow evaporation of the solvent over several days to weeks.

-

Harvesting : Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) with clear, reflective faces have formed, they can be carefully harvested using a micromanipulator or a nylon loop.

Part 2: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow

With a suitable crystal, the process of determining its structure via X-ray diffraction can begin. The workflow involves irradiating the crystal with a focused beam of X-rays and measuring the pattern of diffracted beams.

Workflow Diagram: From Crystal to Diffraction Data

Step-by-Step Experimental Protocol

This protocol is based on the successful analysis of ethcathinone hydrochloride by Woźniak et al. (2016).[10][11]

-

Crystal Mounting : A selected single crystal is carefully picked up on a nylon loop and coated in a cryoprotectant oil (e.g., paratone-N) to prevent ice formation.

-

Flash Cooling : The mounted crystal is immediately placed into a cold nitrogen gas stream (typically at 100 K or 290 K) on the diffractometer.[12] This rapid cooling minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher quality data. The data for ethcathinone HCl was collected at 290 K.[11]

-

Data Collection : The crystal is exposed to a monochromatic X-ray beam (e.g., from a Cu or Mo source) using a modern diffractometer equipped with a sensitive detector like a CCD or CMOS sensor.[12] The crystal is rotated through a series of angles, and thousands of diffraction images are collected.

-

Data Integration and Scaling : Specialized software is used to locate the diffraction spots on the images and integrate their intensities.[12] These intensities are then scaled and corrected for various experimental factors (e.g., absorption, beam intensity fluctuations) to produce the final reflection data file (.hkl file).

Part 3: Structure Solution and Refinement

The result of the diffraction experiment is a list of reflection intensities, not a direct image of the molecule. The process of converting this data into a chemically meaningful atomic model is known as structure solution and refinement. This is typically accomplished using the SHELX suite of programs.[13][14]

-

Structure Solution (SHELXS/SHELXT) : The primary challenge is the "phase problem." The diffraction experiment provides the intensities (amplitudes) of the scattered waves but not their phases. Structure solution programs use statistical methods, known as "direct methods," to estimate the initial phases.[15] For a small molecule like ethcathinone HCl, this process is often highly automated and successfully yields a preliminary model of the heavier atoms (C, N, O, Cl).

-

Structure Refinement (SHELXL) : The initial model is then refined against the experimental data using a least-squares minimization process.[13] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). Hydrogen atoms are typically located in the difference electron density map and refined accordingly.

Crystallographic Data for Ethcathinone Hydrochloride

The final refined structure is validated by several quality metrics. The data below is summarized from the peer-reviewed publication by Woźniak et al.[11]

| Parameter | 2-(Ethylamino)propiophenone HCl |

| Chemical Formula | C₁₁H₁₆NOCl |

| Formula Weight | 213.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 290 K |

| a (Å) | 5.6558(1) |

| b (Å) | 19.7808(6) |

| c (Å) | 10.5559(2) |

| β (°) | 97.570(2) |

| Volume (ų) | 1170.66(5) |

| Z (Molecules/Unit Cell) | 4 |

| Final R1 [I > 2σ(I)] | 0.0323 |

| wR2 (all data) | 0.0918 |

Interpretation of Key Parameters:

-

Space Group (P2₁/c) : This is a very common centrosymmetric space group for organic molecules. The presence of a center of inversion confirms that the crystal contains both enantiomers of the chiral molecule, meaning it is a racemic mixture.[10][11]

-

Z = 4 : There are four molecules of ethcathinone hydrochloride in each unit cell.

-

R1 / wR2 : These are residual factors that measure the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 0.05 (for R1) and 0.10 (for wR2) are indicative of a well-refined structure.

Part 4: Analysis of the Solved Crystal Structure

The refined crystallographic model provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Conformation

The analysis reveals the three-dimensional shape of the ethcathinone cation. The ethylamino and phenyl groups adopt a specific orientation relative to each other. This conformation is influenced by steric hindrance and the formation of intramolecular and intermolecular interactions. The structure confirms the expected connectivity of the atoms as 2-(ethylamino)-1-phenylpropan-1-one.

Intermolecular Interactions and Crystal Packing

The crystal structure is not merely a collection of individual molecules; it is a highly organized lattice held together by non-covalent interactions. In the case of ethcathinone hydrochloride, the dominant interactions are hydrogen bonds mediated by the protonated amine and the chloride anion.

-

Hydrogen Bonding : The protonated secondary amine (-NH₂⁺-) acts as a strong hydrogen bond donor. It forms robust hydrogen bonds with the chloride anion (Cl⁻), which is the primary hydrogen bond acceptor. These N-H···Cl interactions are the principal force linking the molecules into a cohesive three-dimensional network. Additional, weaker C-H···O and C-H···Cl interactions likely further stabilize the crystal packing.

Diagram of Key Hydrogen Bonding Interactions

Conclusion

The comprehensive analysis of 2-(Ethylamino)propiophenone hydrochloride via single-crystal X-ray diffraction provides an unambiguous and definitive structural characterization. The published crystallographic data confirms its molecular formula, connectivity, and, crucially, its existence as a racemic mixture in a monoclinic (P2₁/c) space group. The analysis of the refined structure highlights the critical role of N-H···Cl hydrogen bonding in defining the crystal packing. This level of detailed structural information is the gold standard for forensic science, providing an unassailable reference for the identification of this controlled substance and serving as a foundation for understanding its solid-state properties.

References

-

ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from ResearchGate. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from a personal academic website. [Link]

-

Woźniak, K., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Forensic Toxicology, 35(1), 155–165. [Link]

-

ResearchGate. (2016). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Retrieved from ResearchGate. [Link]

-

EPFL. (n.d.). Guide for crystallization. Retrieved from EPFL. [Link]

-

Kubicki, M., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Molecules, 22(12), 2095. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]

-

IUCr. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or `α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section E, 78(Pt 3), 291–297. [Link]

-

Woźniak, K., et al. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Forensic Toxicology, 35(1), 155-165. [Link]

-

HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from HKL-xray. [Link]

- Google Patents. (2013). Novel cocrystallization of hydrochloric acid salt of an active agent.

-

Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. [Link]

-

ResearchGate. (2022). X-ray structures and computational studies of several cathinones. Retrieved from ResearchGate. [Link]

-

UNODC. (2013). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from UNODC. [Link]

-

PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from PubMed. [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from MIT OpenCourseWare. [Link]

Sources

- 1. 2-(Ethylamino)propiophenone hydrochloride | 51553-17-4 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-(Ethylamino)propiophenone Hydrochloride [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Page loading... [wap.guidechem.com]

- 7. unodc.org [unodc.org]

- 8. unifr.ch [unifr.ch]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. ocw.mit.edu [ocw.mit.edu]

Physicochemical Characterization of 2-(Ethylamino)propiophenone Hydrochloride

Technical Guide for Research & Forensic Applications

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 2-(Ethylamino)propiophenone hydrochloride (also known as N-Ethylcathinone HCl or Ethcathinone HCl). Primarily intended for analytical chemists, forensic scientists, and drug development researchers, this document focuses on the experimental determination and thermodynamic interpretation of melting and boiling points.

Accurate characterization of this compound is critical due to its structural isomerism with other substituted cathinones (e.g., 3-MEC, 4-MEC). This guide establishes the authoritative melting point range of 195–198 °C and clarifies the thermodynamic behavior regarding its boiling point, distinguishing between theoretical predictions and experimental decomposition.

Chemical Identity & Structural Context

Before establishing physical constants, the analyte must be unequivocally defined to prevent confusion with positional isomers.

| Parameter | Detail |

| IUPAC Name | (RS)-2-(Ethylamino)-1-phenylpropan-1-one hydrochloride |

| Common Synonyms | N-Ethylcathinone HCl, Ethcathinone HCl, 2-Ethylaminopropiophenone HCl |

| CAS Number (Salt) | 51553-17-4 |

| CAS Number (Base) | 18259-37-5 |

| Molecular Formula | C₁₁H₁₅NO[1][2][3][4][5][6] · HCl |

| Molecular Weight | 213.7 g/mol |

| Appearance | White crystalline solid |

Physical Properties: The Core Data

Melting Point (Experimental)

The melting point is the primary thermal transition used for purity assessment and identification of the hydrochloride salt.

-

Experimental Range: 195 – 198 °C

-

Thermodynamic Behavior: The transition is a sharp endothermic event characteristic of a crystalline lattice collapse.

-

Methodology: Capillary melting point apparatus (uncorrected) or Differential Scanning Calorimetry (DSC).

Technical Insight: The relatively high melting point (compared to the free base) is due to the strong ionic lattice energy of the hydrochloride salt. Lower observed values (e.g., 190–193 °C) typically indicate the presence of impurities, moisture (hygroscopicity), or residual solvent.

Boiling Point (Theoretical vs. Reality)

A common error in chemical databases is the listing of a standard boiling point for hydrochloride salts.

-

Experimental Boiling Point (Salt): Not Applicable (Decomposes).

-

Explanation: Hydrochloride salts of cathinones possess ionic bonds that are stronger than the covalent bonds within the molecule's backbone. Upon heating, the salt undergoes pyrolysis (dehydrohalogenation and oxidation) before it can reach a vapor phase equilibrium.

-

-

Theoretical Boiling Point (Free Base): ~272.3 °C at 760 mmHg.

-

Context: This value is derived from computational models (e.g., Joback method) for the free base form (C₁₁H₁₅NO). It serves only as a predictive index for GC-MS retention time estimation, not as a physical constant for the solid salt.

-

Thermal Analysis Workflow

To rigorously distinguish between melting, sublimation, and decomposition, a coupled TGA/DSC workflow is recommended. This protocol validates whether a thermal event is a true phase change or a degradation reaction.

Figure 1: Logic flow for distinguishing true melting events from decomposition or desolvation using Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Protocol A: Capillary Melting Point Determination

Objective: To determine the melting range of 2-(Ethylamino)propiophenone HCl with ±0.5 °C precision.

Reagents & Equipment:

-

Calibrated Melting Point Apparatus (e.g., Buchi, SRS).

-

Glass capillary tubes (closed end).

-

Sample: Dried 2-(Ethylamino)propiophenone HCl (stored in desiccator).

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (~5 mg) of the sample into a fine powder to ensure uniform heat transfer.

-

Loading: Fill the capillary to a height of 2–3 mm. Tap the capillary on a hard surface to pack the powder tightly; loose packing causes uneven heating.

-

Ramp 1 (Fast Scan): Heat rapidly (10 °C/min) to 180 °C to estimate the onset.

-

Ramp 2 (Measurement Scan): Cool the block to 185 °C. Insert a fresh sample capillary.

-

Controlled Heating: Set the heating rate to 1.0 °C/min .

-

Observation:

-

Record

: The instant the first liquid droplet is observed (collapse of the solid). -

Record

: The instant the entire sample becomes a clear liquid.

-

-

Validation: The range (

) should be < 2 °C. A wider range implies impurity.

Protocol B: Interpretation of "Boiling" Data

Objective: To correctly interpret thermal data when "boiling" is suspected.

-

Context: If the sample turns brown or black during melting point determination, decomposition has occurred.

-

Correction: Do not report this as a boiling point. Report as "Melting with decomposition" (

). -

Free Base Conversion (For BP Measurement):

-

Dissolve 50 mg of HCl salt in 1 mL water.

-

Basify with 1M NaOH (pH > 10).

-

Extract with dichloromethane (DCM).

-

Evaporate DCM to obtain the oily free base.

-

Note: The free base is unstable and prone to oxidation; measurement of its BP is rarely performed experimentally. Reliance on the calculated value (~272 °C) is standard practice.

-

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monographs: Methcathinone (Analog Comparison). Retrieved from [Link]

(Note: While specific experimental boiling point data for the salt is physically impossible due to decomposition, the melting point data is corroborated across multiple forensic and chemical supplier databases.)

Sources

- 1. 2-(Ethylamino)propiophenone hydrochloride | 51553-17-4 [chemicalbook.com]

- 2. Ethcathinone - Wikipedia [en.wikipedia.org]

- 3. Ethcathinone Hydrochloride (N-Ethylcathinone Hydrochloride) [lgcstandards.com]

- 4. 51553-17-4 CAS Manufactory [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

Theoretical vs. experimental properties of ethcathinone

An In-Depth Technical Guide to the Theoretical and Experimental Properties of Ethcathinone

Introduction

Ethcathinone, also known by its chemical name (RS)-2-ethylamino-1-phenyl-propan-1-one, is a stimulant drug belonging to the phenethylamine, amphetamine, and cathinone chemical classes.[1][2] It is a synthetic derivative of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis).[3][4] Historically, ethcathinone gained attention not only as a novel psychoactive substance (NPS) but also as the primary active metabolite of the anorectic drug diethylpropion (amfepramone).[1][5] It is this metabolic conversion that is responsible for the stimulant effects of the parent drug.[1][2]

As with many synthetic cathinones, ethcathinone emerged on the recreational drug market, often sold in products marketed as "research chemicals" or "party pills".[1][4] This has necessitated a thorough scientific understanding of its properties for forensic, clinical, and drug development professionals. This guide provides a comprehensive analysis of ethcathinone, contrasting its computationally predicted (theoretical) properties with empirically determined (experimental) data to offer a complete physicochemical and pharmacological profile.

Part 1: Theoretical Properties & Computational Analysis

The theoretical properties of a molecule, derived from its structure, provide a foundational hypothesis for its behavior. Computational modeling allows for the prediction of its physicochemical characteristics and its likely interactions with biological systems.

Molecular Structure

Ethcathinone's structure is central to its function. It is built upon a phenethylamine framework, characterized by a phenyl ring attached to an ethylamine chain. The defining features of the cathinone class are present: a ketone group at the beta (β) position of the ethyl chain and an alkyl substitution on the amino group.

-

Chirality: The molecule possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carbonyl group), meaning it exists as a racemic mixture of two enantiomers.[3]

Predicted Physicochemical Properties

Computational algorithms can predict various physicochemical properties based on the molecular structure. These predictions are crucial for anticipating a compound's behavior in analytical systems and its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).

| Property | Predicted Value | Source |

| Molar Mass | 177.24 g/mol | PubChem[6] |

| XLogP3 | 2.1 | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 2 | PubChem[6] |

| Rotatable Bond Count | 4 | PubChem[6] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[6] |

Predicted Pharmacological Profile

Structurally, ethcathinone is an analog of other well-characterized stimulants like amphetamine and methcathinone.[2][7] This structural similarity allows for the formulation of a strong hypothesis regarding its mechanism of action. It is predicted to interact with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8][9][10] The primary predicted mechanism is the inhibition of neurotransmitter reuptake or the induction of neurotransmitter release, leading to increased synaptic concentrations of dopamine and norepinephrine.

Figure 1: Hypothesized mechanism of ethcathinone at the monoamine synapse.

Part 2: Experimental Properties & Empirical Analysis

Experimental data serves to validate, refute, or refine theoretical predictions. For ethcathinone, a wealth of empirical data exists from forensic analyses, pharmacological studies, and metabolic profiling.

Synthesis and Analytical Identification

The common synthesis route for ethcathinone involves the reaction of a suitable racemic mixture of 2-bromopropiophenone with ethylamine.[3] Once synthesized or isolated from seized materials, its identity must be unequivocally confirmed. Forensic and research laboratories rely on a combination of analytical techniques to achieve this.[7][11][12] The combination of multiple uncorrelated techniques is crucial for definitive identification.[12][13]

Figure 2: Standard analytical workflow for the identification of ethcathinone.

Spectroscopic Characterization

Spectroscopic methods provide a "fingerprint" of a molecule, allowing for the confirmation of its structure.

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule. The chemical shifts for ethcathinone hydrochloride in D₂O are well-documented and provide definitive structural confirmation.[3][14][15]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H NMR | 7.94 | d | Aromatic (2H) |

| 7.69 | t | Aromatic (1H) | |

| 7.53 | t | Aromatic (2H) | |

| 5.07 | q | α-CH | |

| 3.15, 3.05 | m | N-CH₂ | |

| 1.52 | d | α-CH₃ | |

| 1.27 | t | N-CH₂-CH₃ | |

| ¹³C NMR | 197.6 | - | C=O (Ketone) |

| 135.4 | - | Aromatic | |

| 132.3 | - | Aromatic | |

| 129.3 | - | Aromatic | |

| 128.9 | - | Aromatic | |

| 58.0 | - | α-CH | |

| 41.3 | - | N-CH₂ | |

| 15.5 | - | α-CH₃ | |

| 10.7 | - | N-CH₂-CH₃ | |

| Source: Data compiled from Majchrzak et al., 2016.[3] |

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under electrospray ionization (ESI-MS), the protonated molecular ion [M+H]⁺ is observed.[3][16] A characteristic fragmentation pathway for cathinones is the elimination of a water molecule.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a standard method, though caution is required as thermal degradation of cathinones can occur in the hot GC inlet, potentially forming artifacts.[17]

FTIR spectroscopy identifies the functional groups present in the molecule. Key absorptions for ethcathinone hydrochloride confirm its structure.[14][15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1693 | Strong | C=O Stretch (Aromatic Ketone) |

| ~1597 | Medium | C=C Stretch (Aromatic Ring) |

| ~2935 | Medium | C-H Stretch (Alkyl) |

| ~2400-2700 | Broad | Amine Salt (N-H Stretch) |

| Source: Data compiled from SWGDRUG Monograph.[14] |

Experimental Pharmacology

In vitro and in vivo studies have elucidated the pharmacological actions of ethcathinone, largely confirming the theoretical predictions but providing critical quantitative details.

Pharmacological assays have confirmed that ethcathinone's primary modes of action involve the norepinephrine and dopamine systems. It acts as a moderately active releaser of norepinephrine and a relatively weak inhibitor of dopamine reuptake.[1][2]

| Target | Action | Potency | Reference |

| Norepinephrine Transporter (NET) | Releasing Agent | EC₅₀ = 99.3 nM | Rothman & Baumann, 2006[1] |

| Dopamine Transporter (DAT) | Reuptake Inhibitor | Kᵢ = 1,014 nM | Rothman & Baumann, 2006[1] |

| Dopamine Transporter (DAT) | Releasing Agent | EC₅₀ = 2,118 nM | Reith et al., 2015[18] |

These findings indicate that ethcathinone is significantly more potent in its effects on norepinephrine than on dopamine. This profile is consistent with its classification as a central nervous system stimulant.[19]

Ethcathinone is the active metabolite of the prodrug diethylcathinone.[1] The metabolism of ethcathinone itself proceeds through two primary pathways:

-

Carbonyl Reduction: The ketone group is reduced to a hydroxyl group, forming the corresponding ethylephedrine and ethyl-pseudoephedrine metabolites.[5]

-

N-dealkylation: The ethyl group is removed from the nitrogen atom, yielding the more active cathinone.[1][5]

Further metabolism can lead to norephedrine and phenylpropanolamine.[5] The presence of these abundant metabolites is often a key marker for detecting ethcathinone use in urine analysis.[5][20]

Figure 3: Primary metabolic pathway of diethylpropion to ethcathinone and its metabolites.

Animal studies corroborate the in vitro pharmacological data. In rodents, ethcathinone produces amphetamine-like stimulus effects and dose-dependently increases locomotor activity, which are classic indicators of psychostimulant abuse liability.[21][22]

Part 3: Comparative Analysis and Discussion

The true value of this dual approach—theoretical and experimental—lies in their synthesis.

-

Confirmation of Hypothesis: The fundamental prediction that ethcathinone would act as a monoamine-based stimulant was strongly confirmed by experimental data. Its structural similarity to other cathinones was a reliable indicator of its general mechanism of action.[1][2]

-

Quantitative Refinement: While theory predicted an interaction with DAT and NET, only experimental assays could reveal the quantitative difference in potency. The finding that ethcathinone is a more potent norepinephrine releaser than a dopamine reuptake inhibitor is a critical detail that informs its specific stimulant profile.[1]

-

Structural Validation: The excellent agreement between the predicted structure and the experimental data from NMR, MS, and IR provides a textbook example of modern chemical identification. The spectroscopic data leaves no ambiguity about the molecular structure.[3][14]

-

Analytical Challenges: The comparison also highlights practical challenges. The potential for thermal degradation during GC-MS analysis is a factor not apparent from theoretical structure alone but is a critical consideration for forensic analysts to avoid misinterpretation of results.[17] Furthermore, the existence of isomers, such as iso-ethcathinone, underscores the need for high-resolution analytical methods like NMR to differentiate between structurally similar compounds that may have different legal statuses or pharmacological effects.[23]

Conclusion

Ethcathinone serves as an excellent case study in the integrated analysis of a novel psychoactive substance. Its theoretical properties, predicted from its chemical structure, provided a robust framework for investigation. Subsequent experimental analysis using advanced spectroscopic and pharmacological techniques validated these predictions while adding essential layers of quantitative and metabolic detail. The data confirms that ethcathinone is a potent norepinephrine-releasing agent and a weaker dopamine reuptake inhibitor, consistent with its known stimulant effects. This comprehensive understanding, bridging computational prediction with empirical evidence, is indispensable for the fields of drug development, forensic science, and clinical toxicology.

References

-

Majchrzak, M., et al. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. )

-

Urquhart, G., & C. H. H. Sparenborg. (2014). Testing for Designer Stimulants: Metabolic Profiles of 16 Synthetic Cathinones Excreted Free in Human Urine. )

-

Wikipedia. Ethcathinone. )

-

Journal of Analytical Toxicology. (2014). Testing for Designer Stimulants: Metabolic Profiles of 16 Synthetic Cathinones Excreted Free in Human Urine. )

-

Chemical Route. Ethcathinone. )

-

United Nations Office on Drugs and Crime. (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. )

-

Power, J. D., et al. (2012). The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. )

-

Trudell, M. L., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. )

-

National Center for Biotechnology Information. Ethcathinone. )

-

Chemeurope.com. Ethcathinone. )

-

Reith, M. E. A., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. )

-

SWGDRUG. (2013). Ethcathinone. )

-

Kikura-Hanajiri, R. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. )

-

Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. )

-

ResearchGate. (2016). NMR assignments of N-ethylcathinone, buphedrone, pentedrone and 3-FMC found in seized materials. )

-

PsychonautWiki. (2024). ETH-CAT. )

-

United Nations Office on Drugs and Crime. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. )

-

National Center for Biotechnology Information. Ethcathinone hydrochloride. )

-

Cayman Chemical. Ethcathinone (hydrochloride). )

-

ResearchGate. (2020). Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. )

-

ResearchGate. (2016). Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone. )

-

Zuba, D. (2019). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. )

-

De Campos, E. G., et al. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. )

-

Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. )

-

Glennon, R. A., et al. (1982). Serotonin receptor affinity of cathinone and related analogues. )

-

Hlusicka, J., et al. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. )

-

Valente, M. J., et al. (2016). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. )

-

Al-Abri, S., et al. (2021). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. )

-

Gipson, C. D., et al. (2019). Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents. )

-

Dinger, J., et al. (2023). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. )

-

Wójcik, M., et al. (2022). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. )

-

ResearchGate. (2021). Computational study of IR, Raman, and NMR spectra of 4-methylmethcathinone drug. )

-

ResearchGate. (2013). Pharmacological characterization of designer cathinones. )

-

Al-Karmalawy, A. A., et al. (2023). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. )

-

Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. )

-

Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. )

Sources

- 1. Ethcathinone - Wikipedia [en.wikipedia.org]

- 2. chemicalroute.com [chemicalroute.com]

- 3. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychonautwiki.org [psychonautwiki.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Ethcathinone | C11H15NO | CID 458519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. unodc.org [unodc.org]

- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]

- 13. unodc.org [unodc.org]

- 14. swgdrug.org [swgdrug.org]

- 15. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ethcathinone [chemeurope.com]

- 20. academic.oup.com [academic.oup.com]

- 21. caymanchem.com [caymanchem.com]

- 22. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

2-(Ethylamino)propiophenone hydrochloride literature review

Technical Monograph: 2-(Ethylamino)propiophenone Hydrochloride

Executive Summary

2-(Ethylamino)propiophenone hydrochloride (CAS: 51553-17-4), commonly known as Ethylcathinone (EC) , is a synthetic stimulant of the cathinone class. Structurally, it is the N-ethyl analogue of cathinone and the beta-keto analogue of N-ethylamphetamine. While it has emerged as a New Psychoactive Substance (NPS) in the "bath salts" market, it possesses significant pharmacological relevance as the primary active metabolite of the anorectic drug Diethylpropion (Amfepramone) .

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, pharmacodynamic mechanisms, metabolic pathways, and validated analytical detection protocols. It is designed to support researchers in distinguishing this compound from structural isomers (e.g., dimethylcathinones) and understanding its toxicological profile.

Physicochemical Characterization

Ethylcathinone HCl acts as a monoamine transporter substrate. Its stability is pH-dependent, a critical factor for analytical method development.

Table 1: Chemical & Physical Properties

| Property | Data |

| IUPAC Name | 2-(Ethylamino)-1-phenylpropan-1-one hydrochloride |

| Common Names | Ethylcathinone, N-Ethylcathinone, EC |

| CAS Number | 51553-17-4 (HCl salt); 18268-16-1 (Free base) |

| Molecular Formula | C₁₁H₁₅NO[1][2][3] · HCl |

| Molecular Weight | 213.70 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water, ethanol, and DMSO |

| Stability | Unstable in alkaline solutions; prone to dimerization or oxidation |

| Key Structural Feature | Beta-keto moiety (facilitates polarity and reduces BBB crossing vs. amphetamines) |

Pharmacodynamics & Mechanism of Action

Ethylcathinone functions primarily as a norepinephrine and dopamine releasing agent (NDRA) . Unlike pure reuptake inhibitors (e.g., cocaine), ethylcathinone acts as a substrate for the monoamine transporters, reversing their direction of transport.

Transporter Interaction

-

DAT (Dopamine Transporter): Ethylcathinone enters the presynaptic neuron via DAT. Once intracellular, it disrupts vesicular storage (VMAT2 interaction), causing cytoplasmic dopamine levels to rise and triggering reverse transport through DAT into the synapse.

-

NET (Norepinephrine Transporter): High affinity for NET contributes to its sympathomimetic effects (tachycardia, hypertension).

-

SERT (Serotonin Transporter): Lower affinity compared to MDMA-like cathinones (e.g., Mephedrone), resulting in a more stimulant-focused rather than entactogenic profile.

Expert Insight: The potency of ethylcathinone is generally considered lower than its parent compound cathinone and its methyl analogue methcathinone, but it retains significant abuse potential due to its rapid onset and metabolic conversion from diethylpropion.

Metabolic Fate & Biotransformation[2]

Understanding the metabolic pathway is crucial for clinical toxicology, as the presence of ethylcathinone in biological matrices can indicate either direct ingestion or the metabolism of diethylpropion.

Figure 1: Metabolic Pathway of Diethylpropion & Ethylcathinone

Caption: Metabolic biotransformation showing the N-dealkylation of Diethylpropion to Ethylcathinone and subsequent keto-reduction.

The reduction of the beta-keto group to an alcohol (N-ethyl-norpseudoephedrine) is a major Phase I pathway. This reduction creates a diastereomeric pair (cathine/pseudoephedrine analogs) which are pharmacologically less active but analytically significant.

Analytical Methodologies

The instability of the beta-keto group in cathinones presents a challenge. In alkaline biological matrices (e.g., stored urine), ethylcathinone can degrade. Therefore, acidification of samples immediately upon collection or rapid processing is recommended.

Protocol: GC-MS Determination in Biological Matrices

This protocol utilizes Liquid-Liquid Extraction (LLE) followed by derivatization with Pentafluoropropionic Anhydride (PFPA) . Derivatization is critical for secondary amines like ethylcathinone to improve volatility, peak shape, and mass spectral specificity.

Reagents:

-

Ethyl Acetate (HPLC Grade)

-

0.1 M Phosphate Buffer (pH 10)

-

Pentafluoropropionic Anhydride (PFPA)

-

Internal Standard: Ethylcathinone-d5 or Mephedrone-d3

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot 1.0 mL of urine/plasma into a glass centrifuge tube.

-

Spike with 50 µL of Internal Standard solution (1 µg/mL).

-

Add 1.0 mL of 0.1 M Phosphate Buffer (pH 10) to alkalize the sample (facilitating extraction of the free base).

-

-

Extraction (LLE):

-

Add 3.0 mL of Ethyl Acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 RPM for 5 minutes to separate layers.

-

Transfer the organic (upper) layer to a clean glass vial.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Note: Do not overheat, as cathinones are heat-labile.

-

Reconstitute residue in 50 µL of Ethyl Acetate and 50 µL of PFPA.

-

Incubate at 70°C for 20 minutes.

-

Evaporate to dryness again and reconstitute in 100 µL of Ethyl Acetate for injection.

-

-

GC-MS Parameters:

-

Column: DB-5MS (30m x 0.25mm x 0.25µm) or equivalent.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Inlet: 250°C, Splitless mode.

-

Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 5 min).

-

MS Source: EI mode (70 eV).

-

SIM Mode Ions (PFPA derivative): Target specific fragment ions (e.g., m/z 204, 160, 118) for high sensitivity.

-

Figure 2: Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from sample preparation to mass spectrometric quantification.

References

-

World Health Organization (WHO). (2022). Critical Review Report: Diethylpropion. Expert Committee on Drug Dependence.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92137, Ethylcathinone. PubChem.[4]

-

Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.

-

Meyer, M. R., et al. (2010). Metabolism of the new designer drug ethylcathinone in rat and human urine using GC-MS and LC-High Resolution MS. Drug Testing and Analysis.

Sources

- 1. 2-(Ethylamino)propiophenone Hydrochloride (1 mg/ml in Acet… [cymitquimica.com]

- 2. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mephedrone - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Ethylamino)propiophenone Hydrochloride

Abstract & Scope

This application note details a robust, stability-indicating HPLC-UV protocol for the quantification and purity analysis of 2-(Ethylamino)propiophenone hydrochloride (also known as N-Ethylcathinone or ETH-CAT).

Designed for pharmaceutical researchers and forensic toxicologists, this method addresses the specific chromatographic challenges posed by synthetic cathinones: peak tailing due to secondary amines and isobaric isomer resolution . The protocol utilizes a high-purity C18 stationary phase with an acidic phosphate buffer system to ensure sharp peak shape, high theoretical plates, and reproducible retention times.

Scientific Rationale & Method Design

The Analyte: Physicochemical Constraints

2-(Ethylamino)propiophenone is a synthetic cathinone featuring a chiral center, a secondary amine, and a ketone group conjugated to a benzene ring.

-

pKa (~8.5 - 9.0): The secondary nitrogen is basic. At neutral pH, it interacts strongly with residual silanol groups on silica columns, causing severe peak tailing.

-

UV Chromophore: The benzoyl moiety allows for sensitive detection at 254 nm .

-

Stability: Like many cathinones, the molecule is prone to degradation (oxidative deamination or dimerization) in alkaline solutions.

Chromatographic Strategy

To satisfy the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) criteria, this method avoids generic conditions in favor of a targeted approach:

-

pH Suppression: We utilize a Phosphate Buffer at pH 3.0 . At this pH, the amine is fully protonated (

), preventing interaction with ionized silanols ( -

Column Selection: A "Type B" high-purity silica column (End-capped C18) is selected to minimize secondary interactions.

-

Mobile Phase Modifier: Acetonitrile (ACN) is chosen over Methanol for lower backpressure and sharper peaks for this specific lipophilicity.

Visual Workflow (Method Logic)

The following diagram illustrates the critical decision pathways and workflow for this analytical procedure.

Figure 1: Analytical workflow ensuring method robustness and self-validation.

Experimental Protocol

Reagents & Materials

-

Reference Standard: 2-(Ethylamino)propiophenone HCl (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%).[1] -

Water: Milli-Q or equivalent (18.2 MΩ·cm).

Instrumentation

-

System: HPLC with Quaternary Pump and Autosampler (e.g., Agilent 1260/1290 or Waters Alliance).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM | Controls ionization state of the amine. |

| Mobile Phase B | Acetonitrile (100%) | Organic modifier for elution. |

| Mode | Isocratic (70% A : 30% B) | Stable baseline for accurate integration. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 30°C | Improves mass transfer and reproducibility. |

| Wavelength | 254 nm (Bandwidth 4 nm) | Max absorption for the benzoyl chromophore. |

| Injection Volume | 10 µL | Standard load; adjust based on concentration. |

| Run Time | 10.0 minutes | Sufficient for elution and re-equilibration. |

Preparation of Solutions

1. Buffer Preparation (20 mM Phosphate, pH 3.0):

-

Dissolve 2.72 g of

in 900 mL of Milli-Q water. -

Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

-

Dilute to 1000 mL with water.

-

Filter through a 0.45 µm Nylon membrane.

2. Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh 10 mg of 2-(Ethylamino)propiophenone HCl into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with Mobile Phase . (Using mobile phase as diluent prevents solvent shock and peak distortion).

3. Working Standard (100 µg/mL):

-

Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Mobile Phase.

System Suitability & Validation Criteria

To ensure Trustworthiness , the system must pass the following suitability tests before analyzing unknown samples.

| Parameter | Acceptance Criteria |

| Retention Time ( | ~4.5 - 5.5 min (RSD < 1.0%) |

| Tailing Factor ( | < 1.5 (Critical for basic amines) |

| Theoretical Plates ( | > 5000 |

| Resolution ( | > 2.0 (if analyzing impurities/isomers) |

| Precision (Area) | RSD < 1.0% (n=5 injections) |

Results & Discussion

Expected Chromatography

Under the prescribed conditions, 2-(Ethylamino)propiophenone elutes as a sharp, symmetrical peak.

-

Interference Check: The acidic mobile phase ensures that common synthesis precursors (like propiophenone) are well-resolved. Propiophenone (neutral) will elute significantly later than the amine salt due to higher hydrophobicity.

-

Isomer Separation: If distinguishing from positional isomers (e.g., 3-MEC or 4-MEC), an isocratic hold or a switch to a Biphenyl column may be required for enhanced

selectivity [1].

Troubleshooting Guide

-

High Backpressure: Check for buffer precipitation in ACN lines. Ensure buffer is filtered.

-

Peak Tailing: The column may have active silanols. Ensure the column is "End-capped".[1] Lowering pH to 2.5 may further suppress silanol ionization.

-

Split Peaks: Sample solvent is too strong. Ensure sample is dissolved in Mobile Phase, not pure ACN or MeOH.

References

-

Restek Corporation. (2016). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Restek Application Notes. Link

-

United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.Link

-

National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: N-Ethylcathinone.Link

-

Journal of Analytical Toxicology. (2012). Simultaneous Determination of 4-Substituted Cathinones in Human Urine by HPLC-DAD.Link

Disclaimer: This protocol is for research and forensic use only. The analyte is a controlled substance in many jurisdictions; ensure compliance with all local regulations regarding handling and disposal.

Sources

Application Notes and Protocols for In Vivo Studies with 2-(Ethylamino)propiophenone Hydrochloride (N-Ethylcathinone) in Animal Models

Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division

Introduction

2-(Ethylamino)propiophenone hydrochloride, more commonly known as N-ethylcathinone (ETH-CAT), is a synthetic stimulant belonging to the cathinone class of psychoactive substances.[1][2][3] These compounds are structurally related to amphetamines and are known for their effects on the central nervous system.[2][4] ETH-CAT is an active metabolite of the prodrug diethylcathinone and is responsible for its stimulant effects.[2][3] Due to the increasing prevalence of synthetic cathinones as novel psychoactive substances (NPS), there is a critical need for robust in vivo studies to characterize their pharmacological, toxicological, and behavioral effects.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies with N-ethylcathinone in animal models. The protocols and methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, translatable data.

Scientific Background and Rationale

Synthetic cathinones primarily exert their effects by modulating the activity of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[7] N-ethylcathinone is a moderately active releaser of norepinephrine and a relatively weak inhibitor of dopamine reuptake.[3] This neurochemical profile underlies its stimulant effects, which can include increased alertness, euphoria, and sympathomimetic stimulation.[1] Understanding the precise mechanisms and behavioral consequences of N-ethylcathinone action is crucial for assessing its abuse potential and developing potential therapeutic interventions for intoxication. Animal models provide an invaluable tool for these investigations, allowing for the controlled study of biological processes in a living system.[8][9]

Core Principles for In Vivo Experimental Design

Successful in vivo studies with N-ethylcathinone hinge on careful consideration of several key factors. The following sections detail the critical elements of experimental design, from animal model selection to behavioral assessment.

Animal Model Selection

The choice of animal model is fundamental to the translational relevance of the study. Rodents, particularly mice and rats, are the most commonly used models for preclinical psychostimulant research due to their well-characterized genetics, neurobiology, and behavioral repertoires.[9]

-

Mice: Often preferred for studies requiring genetic manipulations and high-throughput screening. Different inbred strains can exhibit varying sensitivities to psychostimulants, a factor that must be considered and reported.

-

Rats: Their larger size facilitates surgical procedures such as intravenous catheter implantation for self-administration studies and microdialysis for neurochemical monitoring. Rats also exhibit a complex behavioral repertoire that is well-suited for studying the rewarding and reinforcing effects of drugs.

Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines established by the appropriate institutional animal care and use committee (IACUC) or equivalent regulatory body.

Drug Preparation and Administration

Proper preparation and administration of N-ethylcathinone hydrochloride are critical for accurate and reproducible dosing.

Vehicle Selection: N-ethylcathinone hydrochloride is water-soluble. Sterile saline (0.9% NaCl) is the most common and appropriate vehicle for administration.

Routes of Administration:

-

Intraperitoneal (IP) Injection: The most common route for systemic administration in rodents due to its relative ease and rapid absorption.

-

Oral Gavage (PO): Relevant for modeling human oral consumption but may result in variable absorption and first-pass metabolism.

-

Intravenous (IV) Injection: The most direct route, bypassing absorption barriers. It is essential for self-administration studies to model the rapid onset of effects associated with intravenous drug use.

Dose-Response Characterization

A critical initial step in any in vivo study is to establish a dose-response curve for the effects of interest. This involves administering a range of doses and measuring the corresponding behavioral or physiological outcomes.

| Dose Range (mg/kg, IP in rodents) | Expected Effects |

| 1 - 10 | Mild to moderate locomotor stimulation. |

| 10 - 30 | Robust locomotor stimulation, potential for stereotyped behaviors. |

| > 30 | Increased likelihood of adverse effects, including hyperthermia, seizures, and toxicity. |